molecular formula C14H16O4 B14267781 3-Butylidene-6,7-dimethoxy-2-benzofuran-1(3H)-one CAS No. 138350-80-8

3-Butylidene-6,7-dimethoxy-2-benzofuran-1(3H)-one

Katalognummer: B14267781
CAS-Nummer: 138350-80-8
Molekulargewicht: 248.27 g/mol
InChI-Schlüssel: CUEMNNLTIOIMRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butylidene-6,7-dimethoxy-2-benzofuran-1(3H)-one: is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylidene-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Butylidene Group: This step may involve aldol condensation or similar reactions to introduce the butylidene moiety.

Industrial Production Methods: Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products: The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Activity Studies: The compound may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine:

    Drug Development:

Industry:

    Material Science: Possible applications in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if the compound exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

    6,7-Dimethoxy-2-benzofuran-1(3H)-one: Lacks the butylidene group but shares the benzofuran core and methoxy substituents.

    3-Butylidene-2-benzofuran-1(3H)-one: Similar structure but lacks the methoxy groups.

Uniqueness: The presence of both the butylidene group and the methoxy substituents may confer unique chemical and biological properties to 3-Butylidene-6,7-dimethoxy-2-benzofuran-1(3H)-one, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

138350-80-8

Molekularformel

C14H16O4

Molekulargewicht

248.27 g/mol

IUPAC-Name

3-butylidene-6,7-dimethoxy-2-benzofuran-1-one

InChI

InChI=1S/C14H16O4/c1-4-5-6-10-9-7-8-11(16-2)13(17-3)12(9)14(15)18-10/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

CUEMNNLTIOIMRI-UHFFFAOYSA-N

Kanonische SMILES

CCCC=C1C2=C(C(=C(C=C2)OC)OC)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.